1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-methylprop-2-en-1-yl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-methylprop-2-en-1-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogens, electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, its antifungal activity may be due to the inhibition of ergosterol synthesis, a key component of fungal cell membranes .
Comparison with Similar Compounds
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Another compound containing the 2-methylprop-2-en-1-yl group, but with different chemical properties and applications.
(2-Methyl-2-propen-1-yl)hydrazine: A related compound with similar structural features but distinct reactivity and uses.
Uniqueness: 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4/c1-5(2)3-10-4-8-6(7)9-10/h4H,1,3H2,2H3,(H2,7,9) |
InChI Key |
ZJOVQGCQULPCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=NC(=N1)N |
Origin of Product |
United States |
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